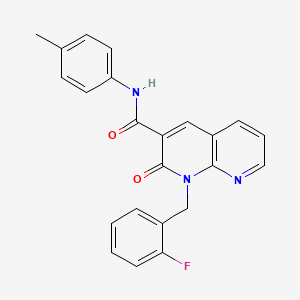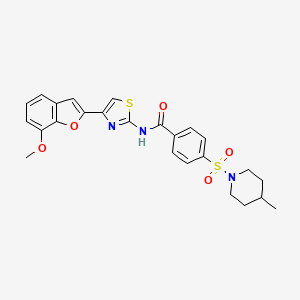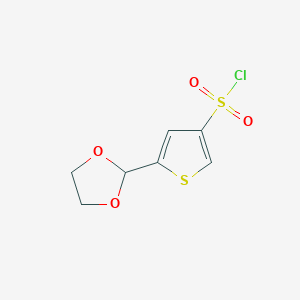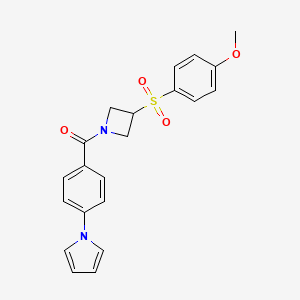
(4-(1H-pyrrol-1-yl)phenyl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a pyrrole group, which is a five-membered ring with four carbon atoms and one nitrogen atom . The presence of a methoxyphenyl group indicates a phenyl ring (a variant of benzene) with a methoxy group (-O-CH3) attached .
Molecular Structure Analysis
The molecular structure would be largely dictated by the pyrrole and methoxyphenyl groups. Pyrrole is aromatic and the nitrogen atom can donate a pair of electrons to the aromatic system . The methoxyphenyl group is electron-donating, which can activate the phenyl ring towards electrophilic aromatic substitution .Chemical Reactions Analysis
Pyrrole is reactive due to the presence of a nitrogen atom, which can act as a nucleophile. The methoxy group in the methoxyphenyl part of the molecule is an activating group, making the compound more reactive towards electrophilic aromatic substitution .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on the specific arrangement of its atoms and functional groups. Generally, pyrroles are weakly basic and have a high dipole moment . Methoxyphenyl compounds are often solids at room temperature .Applications De Recherche Scientifique
- SOCE, triggered by endoplasmic reticulum (ER) calcium store depletion, contributes to changes in [Ca²⁺]ᵢ and regulates various cellular functions .
- The compound SKF-96365 (1-{β-[3-(4-methoxy-phenyl)propoxy]-4-methoxyphenethyl}-1H-imidazole hydrochloride), an imidazole derivative, inhibits thapsigargin-induced SOCE in Jurkat cells. It has an IC₅₀ of 12 μM and shows potential as a CRAC (Ca²⁺ release-activated Ca²⁺ channel) inhibitor .
- In a mouse model of breast cancer, SKF-96365 (the compound ) prevented the development of tumor metastasis .
- The methodology used for synthesizing the compound has broader applications. For instance, it has been applied to the preparation of the potential bioactive compound 1-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one .
Store-Operated Calcium Entry (SOCE) Modulation
Breast Cancer Metastasis Prevention
Synthesis of Bioactive Compounds
Azetidine and Oxetane Derivatives
Orientations Futures
Propriétés
IUPAC Name |
[3-(4-methoxyphenyl)sulfonylazetidin-1-yl]-(4-pyrrol-1-ylphenyl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N2O4S/c1-27-18-8-10-19(11-9-18)28(25,26)20-14-23(15-20)21(24)16-4-6-17(7-5-16)22-12-2-3-13-22/h2-13,20H,14-15H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXFMGEAPWUUVQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)C3=CC=C(C=C3)N4C=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(1H-pyrrol-1-yl)phenyl)(3-((4-methoxyphenyl)sulfonyl)azetidin-1-yl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![rac-(1S,6R)-3-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/no-structure.png)


![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[3-(2-methylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2408595.png)


![N-{2-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]ethyl}prop-2-enamide](/img/structure/B2408598.png)
![1-(4-{2-[Methyl(2-pyridinyl)amino]ethoxy}phenyl)-1-ethanol](/img/structure/B2408599.png)
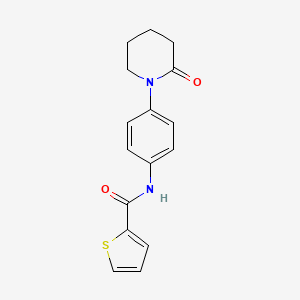
![2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-2-[2-(trifluoromethyl)phenyl]acetic acid](/img/structure/B2408603.png)
